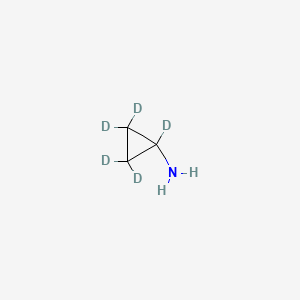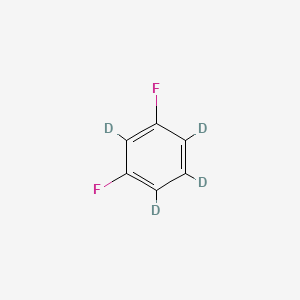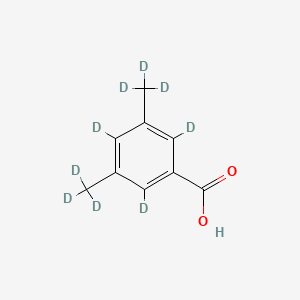
α-ピネン - d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Pinene - d3 is a deuterated form of alpha-Pinene, a naturally occurring organic compound belonging to the terpene class. It is one of the two isomers of pinene, the other being beta-Pinene. Alpha-Pinene is a bicyclic monoterpene with a molecular formula of C10H16. The deuterated form, alpha-Pinene - d3, has three hydrogen atoms replaced by deuterium, making its molecular formula C10H13D3. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the isotopic labeling.
科学的研究の応用
Alpha-Pinene - d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate isotopic effects in chemical reactions.
Biology: Employed in metabolic studies to trace the pathways of alpha-Pinene metabolism in organisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the synthesis of fragrances, flavors, and as a precursor for other valuable chemicals.
作用機序
Target of Action
Alpha-Pinene - d3 primarily targets T-cell tumors and has shown promising results against brain ischemia . It exhibits antitumor activity by inhibiting cell growth in vitro using murine T-cell tumor cell lines and human-derived T-cell tumor cell lines . It also modulates the inflammatory response and protects against brain ischemia via the inducible nitric oxide synthase-nuclear factor–kappa B-cyclooxygenase-2 pathway .
Mode of Action
Alpha-Pinene - d3 interacts with its targets by inducing apoptosis and cell cycle arrest in T-cell tumors . It also inhibits the NF-κB signaling pathway, resulting in reduced nuclear translocation of NF-κB p65 and decreased total intracellular NF-κB p65 levels . In the context of brain ischemia, it regulates the iNOS -NF-kappa B- COX-2 and caspase-3 inflammatory and apoptotic pathways .
Biochemical Pathways
Alpha-Pinene - d3 affects various biochemical pathways. It induces apoptosis in T-cell tumors through the activation of intrinsic apoptotic pathways involving EGR1, p53, BCL-2, and BAX . It also induces ferroptosis, a newly identified programmed cell death process, in T-cell tumors through lipid peroxidation and iron accumulation . In the case of brain ischemia, it protects the cerebral against ischemic damage caused by MCAO .
Pharmacokinetics
Alpha-Pinene - d3 is highly bioavailable, with 60% human pulmonary uptake and rapid metabolism or redistribution . It is an anti-inflammatory via PGE1, and is likely antimicrobial . It exhibits activity as an acetylcholinesterase inhibitor, aiding memory .
Result of Action
The molecular and cellular effects of Alpha-Pinene - d3’s action include the inhibition of cell growth in T-cell tumors and the induction of apoptosis and cell cycle arrest . It also causes oxidative damage in root tissue through enhanced generation of reactive oxygen species (ROS), as indicated by increased lipid peroxidation, disruption of membrane integrity, and elevated antioxidant enzyme levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Alpha-Pinene - d3. It is a component of Tea tree oil, which is used to control various fungal pathogens on a wide range of crops . The potency of Alpha-Pinene - d3 can be significantly higher in certain environments, especially in melanoma cells .
生化学分析
Biochemical Properties
Alpha-Pinene - d3 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, alpha-pinene has been shown to interact with antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase . These interactions help in reducing oxidative stress by neutralizing free radicals. Additionally, alpha-pinene - d3 may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds.
Cellular Effects
Alpha-Pinene - d3 exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-pinene can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . It also affects cellular metabolism by enhancing the activity of antioxidant enzymes, leading to a decrease in oxidative stress markers such as malondialdehyde and nitrite .
Molecular Mechanism
The molecular mechanism of action of alpha-pinene - d3 involves its interaction with various biomolecules. Alpha-Pinene - d3 binds to antioxidant enzymes, enhancing their activity and thus reducing oxidative stress . It also inhibits the activity of pro-inflammatory enzymes, leading to a decrease in the production of inflammatory mediators. Additionally, alpha-pinene - d3 can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-pinene - d3 have been observed to change over time. The compound is relatively stable, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that alpha-pinene - d3 can maintain its antioxidant and anti-inflammatory effects for several weeks . Prolonged exposure may lead to a reduction in its efficacy due to the gradual breakdown of the compound.
Dosage Effects in Animal Models
The effects of alpha-pinene - d3 vary with different dosages in animal models. At low to moderate doses, alpha-pinene - d3 has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to adverse effects.
Metabolic Pathways
Alpha-Pinene - d3 is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which are then further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases . These metabolic pathways help in the detoxification and elimination of alpha-pinene - d3 from the body. The compound also influences metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, alpha-pinene - d3 is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific binding proteins. The compound tends to accumulate in lipid-rich tissues, such as the brain and adipose tissue . This distribution pattern influences its localization and activity within the body.
Subcellular Localization
Alpha-Pinene - d3 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization. For instance, in the mitochondria, alpha-pinene - d3 enhances the activity of antioxidant enzymes, thereby protecting the cells from oxidative damage . Post-translational modifications, such as phosphorylation, may also play a role in directing alpha-pinene - d3 to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Pinene - d3 typically involves the deuteration of alpha-Pinene. One common method is the catalytic hydrogenation of alpha-Pinene in the presence of deuterium gas (D2). This process can be carried out using a palladium or platinum catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:
C10H16+3D2→C10H13D3
Industrial Production Methods
Industrial production of alpha-Pinene - d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often purified using distillation or chromatography techniques to remove any unreacted alpha-Pinene or other impurities.
化学反応の分析
Types of Reactions
Alpha-Pinene - d3 undergoes various chemical reactions, including:
Oxidation: Alpha-Pinene - d3 can be oxidized to form compounds such as pinene oxide, verbenone, and pinonic acid. Common oxidizing agents include ozone (O3), hydrogen peroxide (H2O2), and permanganate (KMnO4).
Reduction: Reduction reactions can convert alpha-Pinene - d3 to pinane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alpha-Pinene - d3 can undergo substitution reactions, particularly electrophilic substitution, where the double bond reacts with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Ozone, hydrogen peroxide, permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), acids (sulfuric acid, hydrochloric acid).
Major Products Formed
Oxidation: Pinene oxide, verbenone, pinonic acid.
Reduction: Pinane.
Substitution: Halogenated pinenes.
類似化合物との比較
Alpha-Pinene - d3 can be compared with other similar compounds such as:
Beta-Pinene: Another isomer of pinene with similar chemical properties but different biological activities.
Limonene: A monoterpene with a similar structure but distinct citrus aroma and different applications.
Camphene: A bicyclic monoterpene with different reactivity and uses in the fragrance industry.
Alpha-Pinene - d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications for studying reaction mechanisms and metabolic pathways.
特性
CAS番号 |
75352-01-1 |
|---|---|
分子式 |
C10H16 |
分子量 |
139.25 g/mol |
IUPAC名 |
6,6-dimethyl-2-(trideuteriomethyl)bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/i1D3 |
InChIキー |
GRWFGVWFFZKLTI-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CCC2CC1C2(C)C |
正規SMILES |
CC1=CCC2CC1C2(C)C |
純度 |
95% min. |
同義語 |
alpha-Pinene - d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,2S,4S,6R,7S,10S,11R,18R)-7,11-dimethyl-14-oxo-6-[(1R)-1-[(3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-18-yl] acetate](/img/structure/B591105.png)
